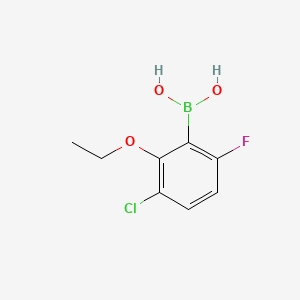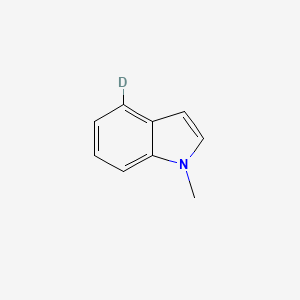
4-Deuterio-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indole-4-D is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indoles are known for their biological activities and are present in many important synthetic drug molecules .
Métodos De Preparación
The synthesis of 1-Methyl-1H-indole-4-D can be achieved through several methods. One common approach involves the methylation of indole derivatives. For instance, the di-methylation at the indole site of N-unsubstituted indole 2-carboxylic acid in the presence of methyl iodide and potassium carbonate leads to the preparation of N-methylated indole ester . This ester can then undergo further reactions to yield 1-Methyl-1H-indole-4-D. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Análisis De Reacciones Químicas
1-Methyl-1H-indole-4-D undergoes various chemical reactions, including:
Electrophilic Substitution: The compound shows enhanced reactivity towards electrophiles due to the presence of the 1-methyl substituent.
Benzylation: It undergoes Au(III)/TPPMS-catalyzed benzylation reactions with benzhydryl and benzylic alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common reagents used in these reactions include methyl iodide, potassium carbonate, and various catalysts like Au(III)/TPPMS . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-1H-indole-4-D has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-indole-4-D involves its interaction with various molecular targets and pathways. For instance, indole derivatives, including 1-Methyl-1H-indole-4-D, can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparación Con Compuestos Similares
1-Methyl-1H-indole-4-D can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Tryptophan: An essential amino acid that serves as a precursor for various biologically active compounds.
Vinblastine and Vincristine: Indole-containing alkaloids used in cancer treatment.
What sets 1-Methyl-1H-indole-4-D apart is its unique methylation at the 1-position, which enhances its reactivity and makes it suitable for specific applications in chemistry and medicine .
Propiedades
Fórmula molecular |
C9H9N |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
4-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i4D |
Clave InChI |
BLRHMMGNCXNXJL-QYKNYGDISA-N |
SMILES isomérico |
[2H]C1=C2C=CN(C2=CC=C1)C |
SMILES canónico |
CN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


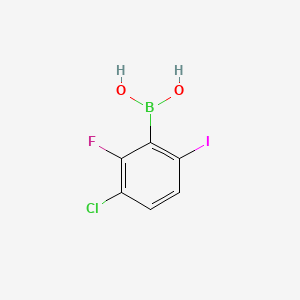

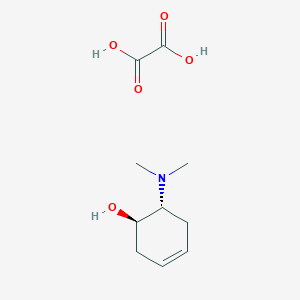
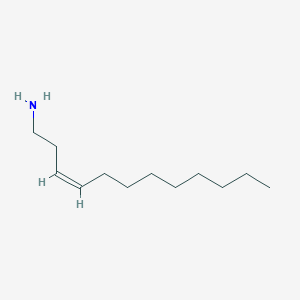
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
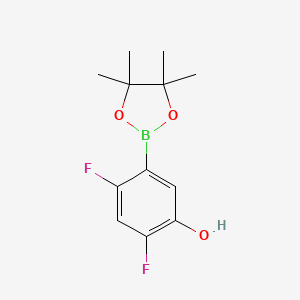
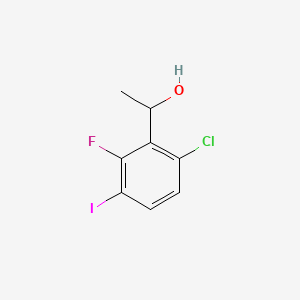
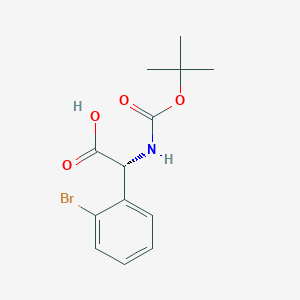
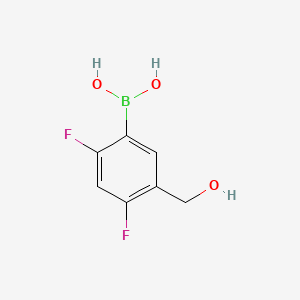

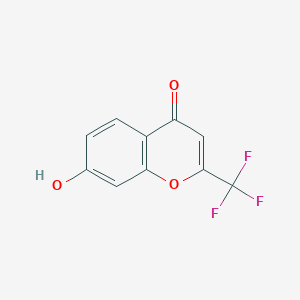
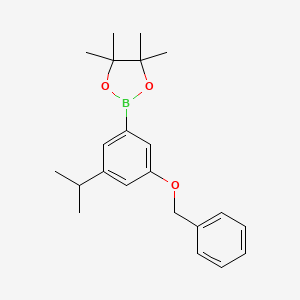
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
